4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

CAS No.: 1698282-34-6

Cat. No.: VC3424476

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698282-34-6 |

|---|---|

| Molecular Formula | C9H13ClN2O |

| Molecular Weight | 200.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(oxolan-2-ylmethyl)imidazole |

| Standard InChI | InChI=1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2 |

| Standard InChI Key | BCFCSDOOPOWYLT-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CN2C=C(N=C2)CCl |

| Canonical SMILES | C1CC(OC1)CN2C=C(N=C2)CCl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

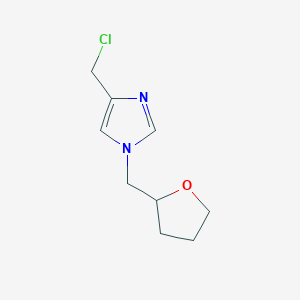

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is a substituted imidazole featuring two key functional groups: a chloromethyl group at position 4 of the imidazole ring and a tetrahydrofuran-2-ylmethyl substituent at the N1 position. This compound belongs to the broader class of functionalized imidazoles that have gained significant attention in medicinal chemistry research due to their diverse biological activities.

Physical Properties

Based on structural analysis and comparison with similar imidazole derivatives, this compound likely exhibits the following physical properties:

Compared to the structurally related 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, the incorporation of the tetrahydrofuran moiety would likely increase lipophilicity while maintaining hydrogen bond accepting capabilities, potentially enhancing membrane permeability characteristics .

Chemical Reactivity

The reactivity profile of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is influenced by three key structural elements:

-

The imidazole core, which typically exhibits both basic and nucleophilic properties

-

The chloromethyl group at C-4, serving as an electrophilic site for nucleophilic substitution reactions

-

The tetrahydrofuran moiety, which provides additional functionality and modifies the electron distribution within the molecule

Similar to other chloromethylimidazoles, this compound would be expected to undergo nucleophilic substitution reactions at the chloromethyl position, making it valuable as an alkylating agent in organic synthesis .

Synthetic Approaches

N-Alkylation Approach

One probable synthetic route would involve N-alkylation of 4-(chloromethyl)-1H-imidazole with an appropriate tetrahydrofuran-2-ylmethyl halide:

-

Preparation of 4-(chloromethyl)-1H-imidazole as the starting material

-

Protection of the reactive chloromethyl group if necessary

-

N-alkylation with (tetrahydrofuran-2-yl)methyl bromide or similar alkylating agent in the presence of a base such as K₂CO₃ or Cs₂CO₃

-

Deprotection step if required

Direct Functionalization Approach

An alternative approach could involve:

-

Initial synthesis of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

-

Regioselective introduction of the chloromethyl group at the C-4 position

Comparative Synthetic Methods

The synthesis of the related compound 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride provides valuable insights. This compound is typically prepared by treating 1-Methyl-2-hydroxymethyl imidazole with thionyl chloride. The reaction conditions and yields are summarized in the following table:

Similar approaches might be adapted for introducing the chloromethyl group in the synthesis of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole, with modifications to account for the different substitution pattern and the presence of the tetrahydrofuran moiety .

Spectroscopic Characterization

Predicted NMR Spectroscopic Properties

Based on data from related compounds, the following spectroscopic characteristics might be expected:

¹H NMR Spectrum

The proton NMR spectrum would likely show characteristic signals for:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole C-2 H | 7.5-7.8 | singlet | 1H |

| Imidazole C-5 H | 6.8-7.2 | singlet | 1H |

| -CH₂Cl | 4.5-4.7 | singlet | 2H |

| N-CH₂- | 3.9-4.2 | doublet | 2H |

| THF C-2 H | 4.0-4.3 | multiplet | 1H |

| THF ring protons | 1.8-3.8 | complex multiplets | 7H |

This prediction is based on reported values for 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, which shows characteristic imidazole proton signals at 7.79 ppm and 7.70 ppm, with the chloromethyl protons appearing at 5.20 ppm .

¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show signals for:

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Imidazole C-2 | 135-140 |

| Imidazole C-4 | 140-145 |

| Imidazole C-5 | 115-125 |

| -CH₂Cl | 35-40 |

| N-CH₂- | 45-50 |

| THF C-2 | 75-80 |

| THF ring carbons | 25-70 |

Mass Spectrometry

In mass spectrometric analysis, this compound would likely exhibit:

-

Molecular ion peak at m/z 200/202 (with characteristic chlorine isotope pattern)

-

Fragment ions corresponding to loss of the chlorine atom (m/z 165)

-

Fragments resulting from cleavage of the tetrahydrofuran ring

Biological Activity and Applications

The structural features of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole, particularly the reactive chloromethyl group and the tetrahydrofuran moiety, suggest potential applications in drug development .

Synthetic Applications

The compound's reactivity profile makes it potentially valuable in several synthetic applications:

-

As an alkylating agent in the synthesis of more complex heterocyclic systems

-

As a building block for the preparation of functionalized imidazoles

-

In the development of linkers for bioconjugation chemistry

-

As a precursor for the synthesis of compounds with improved drug-like properties

Structure-Activity Relationship Considerations

Key Structural Features

The biological and chemical properties of 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole are likely influenced by several key structural elements:

Comparison with Related Compounds

The positioning of the chloromethyl group at C-4 rather than C-2 (as in the more common 2-substituted derivatives) likely results in distinct reactivity patterns and biological activities. The 2-position in imidazoles is generally more reactive toward electrophilic substitution, while the 4-position often demonstrates different electronic characteristics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume